molecular formula C19H24N2O2 B14282359 (E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene CAS No. 132545-64-3

(E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene

Cat. No.: B14282359
CAS No.: 132545-64-3
M. Wt: 312.4 g/mol
InChI Key: QULHZIZKZQPFRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene is an organic compound belonging to the class of azobenzenes Azobenzenes are characterized by the presence of a diazene group (N=N) linking two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene typically involves the following steps:

    Diazotization: Aniline derivatives are converted to diazonium salts using nitrous acid.

    Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, such as a phenol or aniline derivative, under basic conditions to form the azobenzene structure.

For example, the synthesis might start with 4-hexyloxyaniline and 4-methoxyaniline. The 4-hexyloxyaniline is diazotized using sodium nitrite and hydrochloric acid, followed by coupling with 4-methoxyaniline in an alkaline medium to yield the desired azobenzene compound.

Industrial Production Methods

Industrial production of azobenzenes, including this compound, often involves similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction of the diazene group can lead to the formation of hydrazines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Typical conditions involve the use of strong acids or bases, depending on the specific substitution reaction.

Major Products

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted azobenzenes, depending on the electrophile used.

Scientific Research Applications

(E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene has several applications in scientific research:

    Chemistry: Used as a photoresponsive material in studies of molecular switches and light-driven processes.

    Biology: Investigated for its potential in controlling biological processes through light activation.

    Medicine: Explored for use in drug delivery systems where light can trigger the release of therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers with photoresponsive properties.

Mechanism of Action

The mechanism of action of (E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene involves the photoisomerization of the azobenzene group. Upon exposure to light, the compound can switch between its trans (E) and cis (Z) isomers. This isomerization can induce changes in the molecular structure and properties, which can be harnessed for various applications. The molecular targets and pathways involved depend on the specific application, such as binding to biological molecules or altering the properties of materials.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: The parent compound with no substituents on the phenyl rings.

    Disperse Orange 3: An azobenzene dye with a nitro group and an ethyl group on the phenyl rings.

    Methyl Red: An azobenzene dye with a carboxylic acid group and a dimethylamino group on the phenyl rings.

Uniqueness

(E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene is unique due to the presence of the hexyloxy and methoxy groups, which can influence its solubility, stability, and photoresponsive behavior. These substituents can also affect the compound’s interactions with other molecules, making it suitable for specific applications where other azobenzenes may not be as effective.

Properties

CAS No.

132545-64-3

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

(4-hexoxyphenyl)-(4-methoxyphenyl)diazene

InChI

InChI=1S/C19H24N2O2/c1-3-4-5-6-15-23-19-13-9-17(10-14-19)21-20-16-7-11-18(22-2)12-8-16/h7-14H,3-6,15H2,1-2H3

InChI Key

QULHZIZKZQPFRX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.